N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyridinone moiety, a hydroxypropyl group, and a trifluoromethyl-substituted benzamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Intermediate: The synthesis begins with the preparation of the 2-oxopyridin-1(2H)-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced via an alkylation reaction, where the pyridinone intermediate reacts with a suitable alkylating agent, such as 3-chloropropanol, in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the hydroxypropyl-pyridinone intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group in the pyridinone moiety can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The pyridinone moiety is known to interact with metal ions in the active sites of enzymes, potentially leading to inhibitory effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide involves its interaction with biological targets, such as enzymes or receptors. The pyridinone moiety can chelate metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide: Similar structure but lacks the pyridinone moiety.
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the pyridinone and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and potential enzyme inhibition, which are not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)12-5-3-4-11(8-12)15(24)20-9-13(22)10-21-7-2-1-6-14(21)23/h1-8,13,22H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZSMJELUHDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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